

2-Oxokolavelool vs. 2-Oxokolavenol: A Comparative Analysis of FXR Agonist Activity

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Compound of Interest				
Compound Name:	2-Oxokolavelool			
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For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the Farnesoid X Receptor (FXR) agonist activity of two natural products, **2-oxokolavelool** and 2-oxokolavenol. This analysis is based on available experimental data to objectively evaluate their potential as modulators of FXR, a key regulator in various metabolic and inflammatory pathways.

Overview of FXR Agonism

The Farnesoid X Receptor is a nuclear receptor primarily expressed in the liver and intestine, playing a crucial role in bile acid homeostasis, lipid and glucose metabolism, and inflammation. [1][2] Agonists of FXR, such as the synthetic bile acid obeticholic acid, have shown therapeutic potential for various liver and metabolic diseases.[2][3][4] Natural products are a promising source for the discovery of novel FXR modulators.[1]

Comparative Agonist Activity

Recent studies have identified 2-oxokolavenol as a novel and selective FXR agonist.[1][5][6] Experimental data allows for a direct comparison of its activity with the related compound, **2-oxokolavelool**.

Quantitative Analysis of FXR Activation

The following table summarizes the key quantitative data on the FXR agonist activity of 2-oxokolavenol. While direct EC50 values for **2-oxokolavelool** are not explicitly provided in the



referenced literature, its activity relative to 2-oxokolavenol can be inferred from comparative assays.

Compound	Assay Type	Metric	Value (µM)
2-Oxokolavenol	AlphaScreen Assay (SRC2-3 recruitment)	EC50	~3.7[1]
2-Oxokolavenol	Dual-Luciferase Reporter Assay	EC50	~6.9[5]
2-Oxokolavenol	Dual-Luciferase Reporter Assay	EC50	1.877[6]

Note: The variation in EC50 values for 2-oxokolavenol may be attributed to different experimental conditions or assay systems.

Comparative studies using a dual-luciferase reporter assay have shown that 2-oxokolavenol induces a significantly higher FXR transcriptional activity compared to **2-oxokolavelool** at the same concentration.[7] Similarly, in an AlphaScreen assay, 2-oxokolavenol demonstrated a more potent ability to induce the binding of coactivator motifs SRC1-2 and SRC2-3 to the FXR ligand-binding domain (LBD) than **2-oxokolavelool**.[7]

Mechanism of Action

Molecular docking studies have revealed that 2-oxokolavenol directly interacts with the ligand-binding pocket of FXR.[1][5] This binding is stabilized by the formation of two hydrogen bonds with the amino acid residues M265 and Y369.[1][5] In contrast, the absence of a carbonyl group in the related compound, kolavenol, results in the loss of the hydrogen bond with Y369. [1] This difference in molecular interaction likely contributes to the observed lower FXR agonist activity of compounds lacking this key functional group. Mutagenesis studies have confirmed the critical role of these residues, as a Y369F mutant of FXR completely abolished the transcriptional activity induced by **2-oxokolavelool**.[1]

Experimental Methodologies



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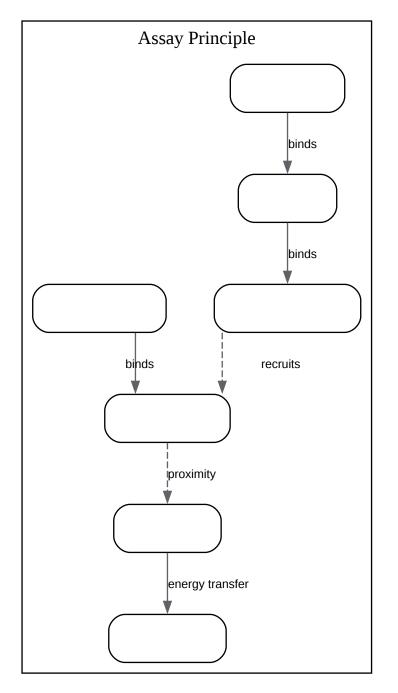
The following sections detail the experimental protocols used to assess the FXR agonist activity of these compounds.

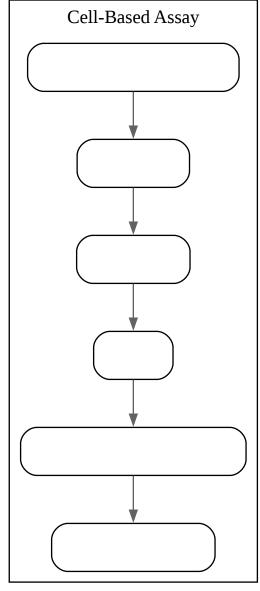
AlphaScreen Assay for Co-regulator Recruitment

This assay quantifies the ability of a compound to induce the interaction between the FXR ligand-binding domain (LBD) and co-regulator motifs.

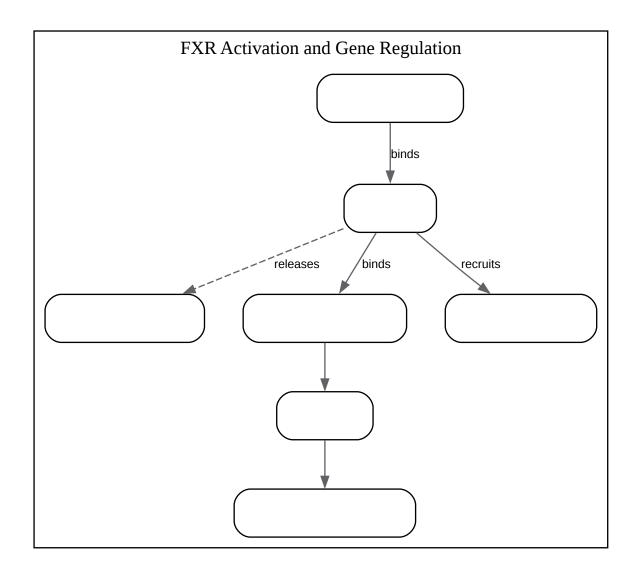
Workflow:











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References

- 1. Natural Product 2-Oxokolavenol Is a Novel FXR Agonist PMC [pmc.ncbi.nlm.nih.gov]
- 2. Obeticholic acid, a synthetic bile acid agonist of the farnesoid X receptor, attenuates experimental autoimmune encephalomyelitis PMC [pmc.ncbi.nlm.nih.gov]



- 3. RU2020121222A FXR AGONISTS FOR THE TREATMENT OF LIVER DISEASES -Google Patents [patents.google.com]
- 4. JP6986022B2 Methods for using FXR agonists Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
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